Glyceryl trinervonate

Description

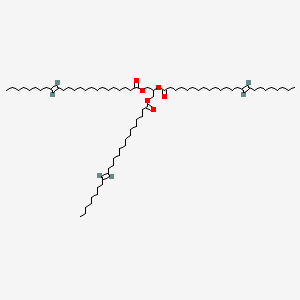

Glyceryl trinervonate (GTN) is a triglyceride composed of three nervonic acid (24:1 cis-15) chains esterified to a glycerol backbone. Nervonic acid, a monounsaturated very-long-chain fatty acid (VLCFA), is critical for myelin synthesis in the nervous system . GTN is synthesized via a stepwise esterification process: ethyl nervonate (90% purity) reacts with glycerol using sodium methoxide as a catalyst. The reaction occurs at 220°C under vacuum, with incremental glycerol additions over 21 hours to maximize triglyceride yield and minimize mono-/diglyceride byproducts . GTN’s primary application lies in treating demyelinating disorders (e.g., multiple sclerosis), as nervonic acid is a key component of sphingolipids in myelin sheaths .

Properties

IUPAC Name |

2,3-bis[[(E)-tetracos-15-enoyl]oxy]propyl (E)-tetracos-15-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H140O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-73(76)79-70-72(81-75(78)69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)71-80-74(77)68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,72H,4-24,31-71H2,1-3H3/b28-25+,29-26+,30-27+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBUHTMAMVEYSR-WUOFIQDXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCCCCCC(=O)OCC(OC(=O)CCCCCCCCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCCCCCCCC/C=C/CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H140O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1137.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl trinervonate is synthesized through the esterification of glycerol with nervonic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratio of glycerol to nervonic acid. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Glyceryl trinervonate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol and nervonic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the nervonic acid chains, leading to the formation of epoxides or other oxidized derivatives.

Transesterification: this compound can participate in transesterification reactions with other alcohols, resulting in the exchange of ester groups.

Common Reagents and Conditions:

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide as catalysts under reflux conditions.

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide, often under mild conditions to prevent over-oxidation.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used, with the reaction carried out at elevated temperatures

Major Products:

Hydrolysis: Glycerol and nervonic acid.

Oxidation: Epoxides or hydroxylated derivatives of nervonic acid.

Transesterification: New esters formed with different alcohols.

Scientific Research Applications

Medical Applications

1.1 Treatment of Demyelinating Diseases

Glyceryl trinervonate has been investigated for its therapeutic effects on demyelinating diseases, such as multiple sclerosis. A patent describes its composition as beneficial in treating these conditions by promoting myelin repair and neuroprotection. The administration can be oral or via emulsion forms, with dosages typically ranging from 5 to 10 grams per day for adults .

1.2 Cardiovascular Health

While this compound itself is not directly linked to cardiovascular treatments, its structural analog, glyceryl trinitrate (GTN), is widely used in managing angina and heart failure. GTN works by relaxing vascular smooth muscle, thereby reducing myocardial oxygen demand and improving blood flow during ischemic episodes . The insights into GTN's mechanisms may inform further research into this compound's cardiovascular applications.

Pharmacological Insights

2.1 Mechanism of Action

The pharmacological action of this compound is hypothesized to involve the modulation of nitric oxide pathways similar to those observed with GTN. Both compounds may facilitate vasodilation through the release of nitric oxide, although the specific pathways and efficacy require further elucidation .

2.2 Case Studies on Efficacy

A systematic review on GTN's use in treating tendinopathies highlights the potential for this compound to improve outcomes in chronic pain conditions. For instance, one study reported significant improvements in pain scores and functional outcomes among patients treated with topical GTN for supraspinatus tendinopathy . These findings suggest that this compound could be explored for similar applications.

Research Findings and Data Tables

3.1 Composition Analysis

The composition of this compound is primarily made up of long-chain fatty acids, predominantly nervonic acid derivatives. Below is a summary table detailing the fatty acid composition of this compound:

| Fatty Acid | Amount (%) |

|---|---|

| C18:1 | Trace |

| C18:2 | Trace |

| C18:3 | Trace |

| C20:1 | 0.3 |

| C22:1 | 8.4 |

| C22:2 | 1.1 |

| C24:1 | 90.2 |

This composition indicates a high concentration of nervonic acid, which is believed to contribute to its therapeutic effects .

3.2 Clinical Studies Overview

A comprehensive review of clinical studies involving topical applications of glyceryl trinitrate provides insights into potential therapeutic benefits that could be extrapolated to this compound:

| Study Focus | Participants | Treatment Type | Key Findings |

|---|---|---|---|

| Chronic Tendinopathy | 516 | Topical GTN | Significant pain reduction and improved function |

| Supraspinatus Tendinopathy | 53 | Continuous topical GTN | Improved range of motion and muscle strength |

These studies underscore the relevance of exploring this compound for similar indications in musculoskeletal disorders .

Mechanism of Action

The mechanism by which glyceryl trinervonate exerts its effects is primarily related to its incorporation into lipid bilayers. The long-chain nervonic acid moieties influence the packing and fluidity of the membranes, thereby affecting membrane stability and function. This can impact various cellular processes, including signal transduction, membrane fusion, and the activity of membrane-bound enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Composition

| Compound | Molecular Formula | Fatty Acid Chains | Molecular Weight (g/mol) |

|---|---|---|---|

| Glyceryl trinervonate | C₇₅H₁₄₀O₆ | 3 nervonic acid (24:1) | 1140.99* |

| Glyceryl tristearate | C₅₇H₁₁₀O₆ | 3 stearic acid (18:0) | 891.50 |

| Glyceryl trilaurate | C₃₉H₇₄O₆ | 3 lauric acid (12:0) | 638.98 |

| Glyceryl trioleate | C₅₇H₁₀₄O₆ | 3 oleic acid (18:1) | 885.43 |

| Glyceryl trilinoleate | C₅₇H₉₈O₆ | 3 linoleic acid (18:2) | 879.37 |

| Glyceryl caprylate-caprate | Mixture | C8 (caprylic) and C10 (capric) | Varies |

| Glyceryl tribenzoate | C₂₄H₂₀O₆ | 3 benzoic acid derivatives | 404.41 |

*Calculated based on nervonic acid (C24H46O2) and glycerol (C3H8O3) esterification .

Physical and Chemical Properties

| Compound | Physical State | Melting Point (°C) | Density (g/cm³) | Solubility |

|---|---|---|---|---|

| This compound | Viscous liquid | Not reported | N/A | Lipophilic |

| Glyceryl tristearate | White powder | 68–72 | 0.862 (80°C) | Insoluble in water |

| Glyceryl triacetate | Liquid | –20 | 1.16 (25°C) | Miscible in organics |

| Glyceryl polyacrylate | Gel matrix | N/A | N/A | Water/oil mixtures |

Research Findings and Market Trends

- This compound: Limited commercial data due to niche therapeutic use. Preclinical studies highlight its role in remyelination .

- Glyceryl caprylate-caprate : Market projected to grow at 5.2% CAGR (2025–2031), driven by demand in personal care products .

- Glyceryl tristearate : Established in food and cosmetics; used in cell studies to model saturated fat effects .

Biological Activity

Glyceryl trinervonate (GTN) is a glycerol ester derived from nervonic acid, a long-chain monounsaturated fatty acid. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of immunology and neurobiology. This article explores the biological activity of GTN, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its triacylglycerol structure, where three nervonic acid molecules are esterified to a glycerol backbone. The chemical formula can be represented as:

This structure contributes to its unique properties and biological functions.

GTN's biological activity is primarily attributed to its interaction with cellular membranes and modulation of lipid metabolism. Its mechanisms include:

- Anti-inflammatory Effects : GTN has been shown to exhibit immunomodulatory properties, potentially reducing inflammation in various models of disease.

- Neuroprotective Effects : Research indicates that GTN may protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease management.

- Enhancement of Drug Delivery : As a lipid-based compound, GTN can improve the permeability of drugs across biological membranes, enhancing therapeutic efficacy.

1. Anti-inflammatory Activity

GTN has been studied for its potential to modulate immune responses. A notable study assessed its effects on experimental autoimmune encephalomyelitis (EAE) in Lewis rats, demonstrating that GTN administration led to reduced clinical symptoms and inflammatory markers associated with EAE. This suggests a protective role against autoimmune conditions .

2. Neuroprotective Effects

In vitro studies have indicated that GTN can protect neuronal cells from damage induced by oxidative stress. For example, neuronal cultures treated with GTN showed reduced levels of reactive oxygen species (ROS) and improved cell viability when exposed to neurotoxic agents . This neuroprotective effect may have implications for conditions such as Alzheimer's disease and multiple sclerosis.

3. Drug Delivery Enhancement

The ability of GTN to enhance drug penetration through skin barriers has been documented. In dermatological applications, formulations containing GTN have shown increased efficacy in delivering therapeutic agents compared to standard formulations .

Case Studies and Research Findings

Safety Profile

The safety assessment of this compound indicates that it is generally well-tolerated in various models. Studies have shown no significant acute toxicity at high doses (up to 10 g/kg) in animal models, suggesting a favorable safety profile for potential therapeutic use .

Q & A

Basic: What are the optimal synthesis conditions for minimizing mono- and diglyceride by-products during GTN preparation?

Methodological Answer:

GTN synthesis requires a stepwise addition of glycerol to ethyl nervonate (90%) under vacuum at 220°C, catalyzed by sodium methoxide (0.03 mol). The reaction is divided into four phases:

- Phase 1: 85% glycerol added, 10-hour reaction.

- Phase 2: 7% glycerol added, 3-hour reaction.

- Phase 3: 4% glycerol added, 3-hour reaction.

- Phase 4: Final 4% glycerol added, 5-hour reaction.

This gradual addition maximizes triglyceride conversion (≥90%) and minimizes mono-/diglyceride formation (<5%). Post-reaction cooling to 40°C ensures product stability .

Basic: Which analytical techniques are critical for characterizing GTN purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Confirms esterification via shifts in glycerol hydroxyl (δ 4.1–4.3 ppm) and nervonate carbonyl (δ 172–174 ppm).

- High-Performance Liquid Chromatography (HPLC): Quantifies residual ethyl nervonate (<1%) and mono-/diglycerides using C18 columns with evaporative light scattering detection.

- Mass Spectrometry (MS): Validates molecular ion peaks (m/z ~950–970 for GTN) and fragmentation patterns.

Cross-reference reagent purity (e.g., sodium methoxide catalyst) and solvent traces via gas chromatography (GC) to avoid confounding results .

Advanced: How can Central Composite Design (CCD) optimize GTN-loaded nanoparticle formulations?

Methodological Answer:

CCD evaluates interactions between variables (e.g., drug-lipid ratio, surfactant concentration) and responses (e.g., particle size, encapsulation efficiency). Example variables:

| Variable | Range | Impact on Response |

|---|---|---|

| Drug-lipid ratio (A) | 1:5–1:15 | ↑ Ratio → ↓ Encapsulation |

| Poloxamer 188 (B) | 0.5–2.0% w/v | ↑ Surfactant → ↓ Particle size |

| Co-surfactant (C) | 1–4% w/v | Stabilizes lipid core |

Desirability functions identify optimal conditions (e.g., 1:10 drug-lipid ratio, 1.5% Poloxamer 188) .

Advanced: How to resolve contradictions in GTN toxicity data across studies?

Methodological Answer:

- In vitro assays: Use human keratinocyte models (HaCaT) to assess irritation (IC50) and hemolytic activity (sheep erythrocytes).

- Repeat Insult Patch Tests (RIPT): Conduct 48-hour occlusive patches on 50 volunteers (GTN 5–10%) to validate sensitization thresholds.

- Read-across strategies: Compare GTN to structurally similar esters (e.g., glyceryl stearate) with established safety data, focusing on shared metabolic pathways (e.g., hydrolysis to nervonic acid) .

Basic: How to design a reproducible protocol for GTN stability studies?

Methodological Answer:

- Solvent systems: Test GTN solubility in polar (ethanol/water) vs. non-polar (hexane) solvents.

- Accelerated stability testing: Store samples at 25°C/60% RH and 40°C/75% RH for 6 months, monitoring degradation via HPLC.

- Photostability: Expose to UV light (320–400 nm) for 48 hours; quantify oxidation byproducts (e.g., peroxides) .

Advanced: What strategies assess GTN’s dermal absorption and systemic toxicity?

Methodological Answer:

- Franz diffusion cells: Use ex vivo human skin to measure GTN permeation (flux: µg/cm²/h) and stratum corneum retention.

- In silico modeling: Predict logP (octanol-water partition coefficient) and blood-brain barrier penetration using QSAR tools.

- Subchronic toxicity: Administer GTN (50–200 mg/kg/day) to Sprague-Dawley rats for 28 days; monitor liver enzymes (ALT, AST) and histopathology .

Advanced: How to apply grouping/read-across for GTN safety when data are limited?

Methodological Answer:

Group GTN with structurally analogous triglycerides (e.g., glyceryl trioleate) based on:

- Shared functional groups: Ester bonds, C24:1 fatty acid chains.

- Metabolic pathways: Hydrolysis by pancreatic lipases to nervonic acid and glycerol.

- Toxicokinetic data: Estimate NOAEL (No Observed Adverse Effect Level) from glyceryl tristearate studies, adjusted for molecular weight differences .

Basic: What statistical methods validate particle size distribution in GTN formulations?

Methodological Answer:

- Dynamic Light Scattering (DLS): Report Z-average (nm) and polydispersity index (PDI < 0.3).

- ANOVA with Tukey’s post hoc: Compare batches (F1–F3) for significant differences (p < 0.05).

- Box-Behnken vs. CCD: Evaluate design efficiency via R² (>0.9) and adjusted R² values .

Advanced: How to investigate GTN’s role in myelination using metabolomics?

Methodological Answer:

- Stable isotope tracing: Administer ¹³C-labeled GTN to oligodendrocyte cultures; track nervonic acid incorporation into myelin lipids via LC-MS.

- Pathway analysis: Map metabolites to KEGG pathways (e.g., sphingolipid metabolism) using MetaboAnalyst.

- Gene expression: Correlate GTN exposure with PLP (proteolipid protein) upregulation via qPCR .

Basic: What ethical considerations apply to preclinical GTN studies?

Methodological Answer:

- IACUC approval: Ensure humane endpoints (e.g., ≤20% weight loss) and anesthesia protocols (isoflurane 2–3%).

- 3Rs compliance: Replace in vivo models with 3D skin equivalents (EpiDerm™) where feasible.

- Data transparency: Disclose conflicts of interest and raw data availability in compliance with ICMJE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.